1-(6-Chloro-5-methoxypyridin-2-yl)-ethanol
Overview
Description
1-(6-Chloro-5-methoxypyridin-2-yl)-ethanol is an organic compound with the molecular formula C8H10ClNO2 It is a derivative of pyridine, featuring a chloro and methoxy substituent on the pyridine ring, along with an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(6-Chloro-5-methoxypyridin-2-yl)-ethanol can be synthesized through several methods. One common approach involves the reaction of 6-chloro-5-methoxypyridine with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is isolated through distillation or crystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is often purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Chloro-5-methoxypyridin-2-yl)-ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chloro substituent can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: 1-(6-Chloro-5-methoxypyridin-2-yl)acetic acid.
Reduction: 1-(5-Methoxypyridin-2-yl)-ethanol.
Substitution: 1-(6-Amino-5-methoxypyridin-2-yl)-ethanol or 1-(6-Thio-5-methoxypyridin-2-yl)-ethanol.
Scientific Research Applications
1-(6-Chloro-5-methoxypyridin-2-yl)-ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of 1-(6-Chloro-5-methoxypyridin-2-yl)-ethanol depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit a specific enzyme involved in a disease pathway, thereby modulating the biological response. The exact pathways and targets are subject to ongoing research and may vary depending on the intended use of the compound.
Comparison with Similar Compounds
1-(6-Chloro-5-methoxypyridin-2-yl)-ethanol can be compared with other similar compounds, such as:
1-(6-Chloro-5-methoxypyridin-2-yl)methanol: This compound lacks the ethanol group and has different physical and chemical properties.
1-(6-Chloro-5-methoxypyridin-2-yl)acetic acid: This compound is an oxidized form and has different reactivity and applications.
1-(6-Amino-5-methoxypyridin-2-yl)-ethanol: This compound has an amino group instead of a chloro group, leading to different biological activity and applications.
Properties
IUPAC Name |
1-(6-chloro-5-methoxypyridin-2-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2/c1-5(11)6-3-4-7(12-2)8(9)10-6/h3-5,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMJEDPRMMFGPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=C(C=C1)OC)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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